An In-depth Technical Guide on N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1)
An In-depth Technical Guide on N-(4-Hydroxyphenyl)stearamide (CAS 103-99-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(4-Hydroxyphenyl)stearamide is a compound with limited publicly available experimental data. This guide compiles the available information and provides predicted data and proposed experimental protocols based on established chemical principles and data from structurally related compounds. This information is intended for research and development purposes and should be used as a reference for further investigation.
Introduction
N-(4-Hydroxyphenyl)stearamide, also known as paracetamol stearate, is a long-chain fatty acid amide of 4-aminophenol. Its structure combines the p-aminophenol moiety, found in the widely used analgesic and antipyretic drug paracetamol, with a stearoyl group, a saturated 18-carbon fatty acid chain. This structural combination suggests potential for modified physicochemical properties and pharmacological activities compared to its parent compounds. The lipophilic stearoyl chain may influence the compound's solubility, membrane permeability, and pharmacokinetic profile. Given the known biological activities of other long-chain fatty acid amides and paracetamol derivatives, N-(4-Hydroxyphenyl)stearamide is a compound of interest for investigation in drug development, particularly in the areas of analgesia, inflammation, and oncology.[1]
Physicochemical Properties
The fundamental physicochemical properties of N-(4-Hydroxyphenyl)stearamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 103-99-1 | NIST |
| Molecular Formula | C₂₄H₄₁NO₂ | NIST |
| Molecular Weight | 375.59 g/mol | NIST |
| IUPAC Name | N-(4-hydroxyphenyl)octadecanamide | NIST |
| Synonyms | N-Stearoyl-p-aminophenol, 4-Hydroxystearanilide, Paracetamol stearate | Santa Cruz Biotechnology |
| Melting Point | 131-133 °C | ChemNet[2] |
| Boiling Point (Predicted) | 542.3 °C at 760 mmHg | ChemNet[2] |
| Density (Predicted) | 0.975 g/cm³ | ChemNet[2] |
| Flash Point (Predicted) | 281.8 °C | ChemNet[2] |
| Solubility | Insoluble in water; Soluble in hot ethanol, chloroform, and ether.[3] | ChemBK[3] |
Synthesis and Purification
Proposed Synthesis Workflow
Experimental Protocols
Proposed Synthesis of N-(4-Hydroxyphenyl)stearamide
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-aminophenol (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
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Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add a solution of stearoyl chloride (1.1 equivalents) in the same solvent dropwise via the dropping funnel over 30 minutes with vigorous stirring.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
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Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-Hydroxyphenyl)stearamide.
Proposed Purification by Recrystallization
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Solvent Selection: Based on solubility data for similar compounds, a suitable solvent system for recrystallization would be ethanol or an ethanol/water mixture.
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Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
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Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Filter the hot solution to remove the activated charcoal and any other insoluble impurities.
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Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Isolation of Pure Product: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure N-(4-Hydroxyphenyl)stearamide.
Analytical Characterization
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of N-(4-Hydroxyphenyl)stearamide has been reported by the NIST Chemistry WebBook. Key characteristic peaks include:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 (broad) | O-H (phenol) | Stretching |
| ~3100 (broad) | N-H (amide) | Stretching |
| 2920, 2850 | C-H (alkane) | Stretching |
| ~1650 | C=O (amide I) | Stretching |
| ~1540 | N-H bend, C-N stretch (amide II) | Bending, Stretching |
| ~1510, 1470 | C=C (aromatic) | Stretching |
| ~1240 | C-O (phenol) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Detailed NMR spectra for N-(4-Hydroxyphenyl)stearamide are not publicly available. The following tables provide predicted chemical shifts based on the compound's structure.
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | s | 1H | Ar-OH |
| ~7.3-7.5 | d | 2H | Ar-H (ortho to -NH) |
| ~6.7-6.9 | d | 2H | Ar-H (ortho to -OH) |
| ~2.2-2.4 | t | 2H | -NH-CO-CH₂ - |
| ~1.6-1.8 | m | 2H | -CO-CH₂-CH₂ - |
| ~1.2-1.4 | m | 28H | -(CH₂ )₁₄- |
| ~0.8-0.9 | t | 3H | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C =O (amide) |
| ~154 | Ar-C -OH |
| ~131 | Ar-C -NH |
| ~122 | Ar-C H (ortho to -NH) |
| ~115 | Ar-C H (ortho to -OH) |
| ~38 | -NH-CO-C H₂- |
| ~32 | -C H₂-CH₃ |
| ~29 | -(C H₂)₁₄- |
| ~26 | -CO-CH₂-C H₂- |
| ~23 | -CH₂-C H₃ |
| ~14 | -C H₃ |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum of N-(4-Hydroxyphenyl)stearamide is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 375 | [M]⁺ (Molecular Ion) |
| 267 | [M - C₈H₁₆]⁺ (McLafferty rearrangement) |
| 109 | [HOC₆H₄NH₂]⁺ |
| 93 | [HOC₆H₄]⁺ |
Analytical Workflow
Potential Pharmacological Activity and Experimental Protocols
Direct pharmacological data for N-(4-Hydroxyphenyl)stearamide is scarce. However, its structural similarity to paracetamol and other N-acyl-p-aminophenols suggests potential analgesic and anti-inflammatory properties. The long fatty acid chain may also confer activities similar to other endogenous fatty acid amides.
Potential Therapeutic Areas
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Analgesia: The p-aminophenol core is a well-known pharmacophore for analgesic activity.
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Anti-inflammatory: Long-chain N-acyl-p-aminophenols have been investigated for their anti-inflammatory effects.
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Anticancer: The related compound N-(4-hydroxyphenyl)retinamide (Fenretinide) has demonstrated anticancer properties.
Proposed Experimental Protocols for Biological Evaluation
In Vitro COX Inhibition Assay
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Objective: To determine the inhibitory activity of N-(4-Hydroxyphenyl)stearamide against COX-1 and COX-2 enzymes.
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Methodology:
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Utilize a commercial COX inhibitor screening assay kit.
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Prepare a range of concentrations of the test compound.
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Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.
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Measure the production of prostaglandin E₂ (PGE₂) using an enzyme-linked immunosorbent assay (ELISA).
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Calculate the IC₅₀ values for each enzyme to determine the potency and selectivity of inhibition.
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In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)
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Objective: To evaluate the in vivo anti-inflammatory activity of the compound.
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Methodology:
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Administer N-(4-Hydroxyphenyl)stearamide or a vehicle control to rodents (e.g., rats or mice) orally or intraperitoneally.
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After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of one hind paw.
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Measure the paw volume at regular intervals using a plethysmometer.
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Calculate the percentage of edema inhibition compared to the vehicle-treated group.
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In Vivo Hot Plate Test (Analgesia)
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Objective: To assess the central analgesic activity of the compound.
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Methodology:
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Administer the test compound or a vehicle control to rodents.
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At various time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
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Record the latency time for the animal to exhibit a pain response (e.g., licking a paw or jumping).
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An increase in the reaction time compared to the control group indicates an analgesic effect.
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MTT Assay (Cytotoxicity)
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Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
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Methodology:
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Seed cancer cells in a 96-well plate and allow them to adhere.
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Treat the cells with a range of concentrations of N-(4-Hydroxyphenyl)stearamide for a specified period (e.g., 24, 48, or 72 hours).
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
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Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
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Measure the absorbance at 570 nm to determine cell viability.
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Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
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Potential Signaling Pathways
The exact signaling pathways modulated by N-(4-Hydroxyphenyl)stearamide have not been elucidated. However, based on its structural components, several potential pathways can be hypothesized for investigation.
Prostaglandin Synthesis Pathway (Hypothesized)
Given its structural similarity to paracetamol, a known cyclooxygenase (COX) inhibitor, N-(4-Hydroxyphenyl)stearamide may exert its potential anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Endocannabinoid System (Hypothesized)
Some long-chain fatty acid amides are known to interact with the endocannabinoid system. It is plausible that N-(4-Hydroxyphenyl)stearamide could be metabolized to a compound that modulates this system, contributing to its potential analgesic effects.
Conclusion
N-(4-Hydroxyphenyl)stearamide is a molecule with potential for further investigation in drug discovery, particularly in the fields of analgesia and anti-inflammatory research. This technical guide provides a summary of the currently available information, along with proposed experimental protocols and predicted data to facilitate future research. The lack of extensive public data underscores the opportunity for novel research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Researchers are encouraged to use the information herein as a starting point for their own investigations into the properties and potential therapeutic applications of N-(4-Hydroxyphenyl)stearamide.
